molecular formula C8H8FNO2 B13149134 2-(3-Fluoro-4-hydroxyphenyl)acetamide CAS No. 343867-09-4

2-(3-Fluoro-4-hydroxyphenyl)acetamide

Katalognummer: B13149134
CAS-Nummer: 343867-09-4
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: QYRRSSMPZDPEJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-4-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-hydroxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-4-hydroxyphenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide (Paracetamol): Similar structure but lacks the fluorine atom.

    N-(3-Fluoro-4-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxyl group.

    N-(3-Fluoro-4-aminophenyl)acetamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)acetamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

343867-09-4

Molekularformel

C8H8FNO2

Molekulargewicht

169.15 g/mol

IUPAC-Name

2-(3-fluoro-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C8H8FNO2/c9-6-3-5(4-8(10)12)1-2-7(6)11/h1-3,11H,4H2,(H2,10,12)

InChI-Schlüssel

QYRRSSMPZDPEJB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)N)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.